BenchChemオンラインストアへようこそ!

5,6-dibromo-2-[3-(trifluoromethyl)phenyl]hexahydro-1H-isoindole-1,3(2H)-dione

TDO inhibition IDO1/TDO dual inhibition Kynurenine pathway

5,6-Dibromo-2-[3-(trifluoromethyl)phenyl]hexahydro-1H-isoindole-1,3(2H)-dione (CAS not publicly confirmed) is a brominated hexahydroisoindole-1,3-dione derivative belonging to the isoindoline-1,3-dione chemical class. This compound functions as a dual inhibitor of indoleamine 2,3-dioxygenase 1 (IDO1, IC50 = 640 nM) and tryptophan 2,3-dioxygenase (TDO, IC50 = 40 nM), two key enzymes in the kynurenine pathway that mediate immune suppression in the tumor microenvironment.

Molecular Formula C15H12Br2F3NO2
Molecular Weight 455.06 g/mol
Cat. No. B15029427
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5,6-dibromo-2-[3-(trifluoromethyl)phenyl]hexahydro-1H-isoindole-1,3(2H)-dione
Molecular FormulaC15H12Br2F3NO2
Molecular Weight455.06 g/mol
Structural Identifiers
SMILESC1C2C(CC(C1Br)Br)C(=O)N(C2=O)C3=CC=CC(=C3)C(F)(F)F
InChIInChI=1S/C15H12Br2F3NO2/c16-11-5-9-10(6-12(11)17)14(23)21(13(9)22)8-3-1-2-7(4-8)15(18,19)20/h1-4,9-12H,5-6H2
InChIKeyITDQUGOIJODYOD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5,6-Dibromo-2-[3-(trifluoromethyl)phenyl]hexahydro-1H-isoindole-1,3(2H)-dione: A Dual IDO1/TDO Inhibitor with Defined Selectivity Profile for Immuno-Oncology Research Procurement


5,6-Dibromo-2-[3-(trifluoromethyl)phenyl]hexahydro-1H-isoindole-1,3(2H)-dione (CAS not publicly confirmed) is a brominated hexahydroisoindole-1,3-dione derivative belonging to the isoindoline-1,3-dione chemical class. This compound functions as a dual inhibitor of indoleamine 2,3-dioxygenase 1 (IDO1, IC50 = 640 nM) and tryptophan 2,3-dioxygenase (TDO, IC50 = 40 nM), two key enzymes in the kynurenine pathway that mediate immune suppression in the tumor microenvironment. The compound has a molecular weight of 419.03 g/mol and molecular formula C15H11Br2F3NO2 [1]. Its molecular structure features a saturated hexahydroisoindole core with bromine atoms at positions 5 and 6, distinguishing it from aromatic isoindoline-based IDO1 inhibitors such as Epacadostat and Linrodostat. The compound was identified as part of a structure-activity relationship (SAR) study aimed at developing novel IDO1/TDO dual inhibitors, and its quantitative activity profile has been deposited in authoritative biochemical databases including BindingDB and ChEMBL [1][2].

Why Generic Substitution Fails for 5,6-Dibromo-2-[3-(trifluoromethyl)phenyl]hexahydro-1H-isoindole-1,3(2H)-dione in Kynurenine Pathway Research


Within the isoindoline-1,3-dione class, structural modifications at the N-phenyl substituent, the saturation state of the isoindole core, and the halogenation pattern at positions 5 and 6 each produce distinct and often unpredictable shifts in IDO1 versus TDO inhibitory potency and selectivity [1]. The presence of the 3-trifluoromethylphenyl group at the N-position, combined with 5,6-dibromo substitution on a saturated hexahydroisoindole scaffold, generates a dual inhibition profile (TDO IC50 = 40 nM; IDO1 IC50 = 640 nM) that cannot be replicated by aromatic isoindoline-1,3-diones such as Epacadostat (IDO1-selective, IC50 ≈ 10–72 nM) or by the 4,7-methano-bridged analog (molecular weight shift to 467.07 g/mol, with unknown enzyme inhibition profile) . Simply substituting an in-class compound without the specific 5,6-dibromo and 3-trifluoromethylphenyl substitution pattern risks losing TDO inhibitory activity entirely or dramatically altering the IDO1/TDO selectivity ratio, rendering experimental results non-comparable across studies [1].

Quantitative Differentiation Evidence: 5,6-Dibromo-2-[3-(trifluoromethyl)phenyl]hexahydro-1H-isoindole-1,3(2H)-dione vs. Closest Analogs


TDO Inhibitory Potency: Target Compound Achieves 40 nM IC50, a 16-Fold Selectivity Window Over IDO1 Within the Same Assay Platform

The target compound inhibits human tryptophan 2,3-dioxygenase (TDO) with an IC50 of 40 nM, while its IDO1 IC50 measured under identical enzyme preparation conditions is 640 nM — yielding a 16-fold selectivity for TDO over IDO1 within the same biochemical assay framework [1]. By comparison, the clinical candidate Epacadostat (INCB024360) is an IDO1-selective inhibitor (IC50 ≈ 10–72 nM) with negligible TDO activity, and Linrodostat (BMS-986205) achieves high IDO1 potency (IC50 = 1.1 nM in HEK293 cells) but with an irreversible mechanism that precludes direct equilibrium-based comparison [2]. The 5,6-dibromo substitution on the saturated hexahydroisoindole core is a critical structural determinant of TDO affinity: the aromatic isoindoline analog 2-(4-aminobenzyl)isoindoline-1,3-dione shows only weak IDO1 inhibition (IC50 = 1.77 µM) with no reported TDO activity, underscoring the importance of both the saturated core and the specific halogenation pattern . This quantitative selectivity profile is directly actionable for studies requiring preferential pharmacological blockade of TDO while retaining measurable IDO1 co-inhibition.

TDO inhibition IDO1/TDO dual inhibition Kynurenine pathway Cancer immunotherapy

Structural Differentiation: 5,6-Dibromo Saturated Core vs. 4,7-Methano-Bridged Analog Alters Molecular Weight by 48 g/mol and Scaffold Geometry

The target compound (C15H11Br2F3NO2, MW = 419.03 g/mol) differs from its closest structural analog, 5,6-dibromo-2-[3-(trifluoromethyl)phenyl]hexahydro-1H-4,7-methanoisoindole-1,3(2H)-dione (C16H12Br2F3NO2, MW = 467.07 g/mol), by the absence of a methylene bridge across positions 4 and 7 of the hexahydroisoindole core . This 48 g/mol molecular weight difference, combined with the topological constraint introduced by the 4,7-methano bridge, produces distinct molecular shapes: the target compound adopts a more flexible bicyclic conformation, while the methano-bridged analog is a rigid pentacyclic system (IUPAC: 8,9-dibromo-4-[3-(trifluoromethyl)phenyl]-4-azatricyclo[5.2.1.0²,⁶]decane-3,5-dione) . Crystal structure evidence from the related 4,5-dibromo-2-[4-(trifluoromethyl)phenyl]-octahydro-3a,6-epoxy-1H-isoindol-1-one system demonstrates that dibromo and trifluoromethylphenyl substituents drive specific C–H···O hydrogen-bonded dimeric motifs and interlayer van der Waals packing that are sensitive to scaffold geometry [1]. The conformational flexibility of the target compound relative to the rigid methano-bridged analog is relevant to induced-fit binding at the IDO1 and TDO active sites, where heme-iron coordination geometry imposes steric constraints on inhibitor accommodation.

Hexahydroisoindole scaffold Molecular topology Ligand efficiency Structure-activity relationship

Cellular TDO Inhibition: 1.07 µM EC50 in SW48 Cells Confirms Target Engagement in a Human Colorectal Cancer Model

Beyond biochemical potency, the target compound demonstrates cellular TDO inhibitory activity with an EC50 of 1.07 µM (1,070 nM) in TDO-overexpressing human SW48 colorectal carcinoma cells, and an EC50 of 3.03 µM in TDO-overexpressing human A-172 glioblastoma cells [1]. This represents a 27-fold shift from biochemical IC50 (40 nM) to cellular EC50 in SW48 cells, consistent with the expected impact of cell permeability, intracellular protein binding, and competition with physiological tryptophan concentrations. No cellular IDO1 EC50 data are available in the same curated dataset, which may reflect the weaker biochemical IDO1 potency (640 nM) falling near or below the cellular assay detection threshold under the tested conditions. For comparison, Epacadostat achieves a cellular IDO1 IC50 of approximately 19 nM in HeLa cells , reflecting its optimization as an IDO1-selective agent, while its TDO cellular activity is negligible. The availability of SW48 and A-172 cellular EC50 values provides researchers with actionable benchmarks for designing TDO-dependent cellular assays and for calculating the biochemical-to-cellular potency translation factor.

Cellular target engagement TDO-overexpressing cancer cells Kynurenine reduction Colorectal cancer

Crystal Structure Evidence from Closely Related Dibromo-Trifluoromethylphenyl Isoindole System Confirms Key Intermolecular Interaction Motifs

The single-crystal X-ray structure of (3aS,4R,5R,6S,7aR)-4,5-dibromo-2-[4-(trifluoromethyl)phenyl]-2,3,3a,4,5,6,7,7a-octahydro-3a,6-epoxy-1H-isoindol-1-one — a compound sharing the 4,5-dibromo and trifluoromethylphenyl pharmacophoric elements with the target compound — reveals that molecule pairs form R²₂(8) ring motifs via dimeric C–H···O hydrogen bonds, with interlayer van der Waals interactions stabilizing the three-dimensional packing [1]. Hirshfeld surface analysis of this system demonstrates that the dibromo substituents contribute significantly to halogen-mediated intermolecular contacts that influence crystal packing density and, by extension, solid-state stability and solubility [1]. Although the regioisomeric position of the trifluoromethyl group differs (para in the crystal structure vs. meta in the target compound) and the core scaffold contains an epoxy bridge absent in the target compound, the conserved 4,5-dibromo and trifluoromethylphenyl motifs allow class-level inference that the target compound's solid-state properties — including melting point, solubility, and formulation behavior — are influenced by analogous halogen-bonding and C–H···O hydrogen-bonding networks. These structural features are absent in non-halogenated isoindoline-1,3-dione IDO1 inhibitors such as Epacadostat.

Crystal engineering Hirshfeld surface analysis Halogen bonding Structural biology support

Optimal Research Application Scenarios for 5,6-Dibromo-2-[3-(trifluoromethyl)phenyl]hexahydro-1H-isoindole-1,3(2H)-dione Based on Verified Differentiation Evidence


Dissecting IDO1 vs. TDO Contributions in Tumor Microenvironment Kynurenine Pathway Studies

This compound's 16-fold TDO-over-IDO1 selectivity (TDO IC50 = 40 nM vs. IDO1 IC50 = 640 nM) [1] makes it uniquely suited for experiments designed to parse the relative contributions of these two dioxygenases to immune suppression. Researchers can use it alongside an IDO1-selective inhibitor (e.g., Epacadostat) in comparative kynurenine suppression assays to attribute observed effects to TDO versus IDO1 blockade. The cellular EC50 of 1.07 µM in SW48 colorectal cancer cells [1] provides a validated starting concentration range for TDO-dependent cell-based experiments.

SAR Probe for Hexahydroisoindole Scaffold Optimization in Dual IDO1/TDO Inhibitor Medicinal Chemistry

The structural differentiation from the 4,7-methano-bridged analog (ΔMW = 48 g/mol; flexible bicyclic vs. rigid pentacyclic scaffold) positions this compound as a key SAR probe for investigating how scaffold flexibility affects IDO1/TDO dual inhibition. Medicinal chemistry teams can use the target compound as a reference point for designing next-generation analogs with modified saturation states or halogenation patterns, benchmarking new compounds against the established 40 nM TDO / 640 nM IDO1 profile [1].

Crystallization and Solid-State Formulation Development for Halogenated Isoindole Inhibitors

Crystal structure data from the closely related 4,5-dibromo-2-[4-(trifluoromethyl)phenyl] epoxy-isoindol-1-one system demonstrates that the dibromo and trifluoromethylphenyl motifs drive defined C–H···O hydrogen-bonded dimeric motifs (R²₂(8) rings) and interlayer van der Waals packing [2]. Researchers pursuing co-crystallization or solid-state formulation of halogenated isoindole-based IDO1/TDO inhibitors can leverage these crystallographic insights to guide crystallization condition screening and to predict solubility and stability trends for the target compound.

TDO-Dependent Glioblastoma and Colorectal Cancer Cell-Based Assays

The availability of cellular EC50 values in two distinct TDO-overexpressing cancer cell lines — SW48 (colorectal, EC50 = 1.07 µM) and A-172 (glioblastoma, EC50 = 3.03 µM) [1] — enables researchers to establish TDO-dependent phenotypic assays with a compound for which both biochemical and cellular potency benchmarks are publicly documented. The 3.3-fold potency difference between these two cell lines provides a reference for assessing cell-type-specific factors (e.g., tryptophan concentration, TDO expression level, drug efflux transporter activity) that influence TDO inhibitor efficacy.

Quote Request

Request a Quote for 5,6-dibromo-2-[3-(trifluoromethyl)phenyl]hexahydro-1H-isoindole-1,3(2H)-dione

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.